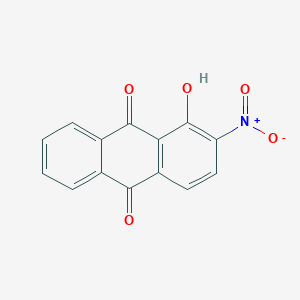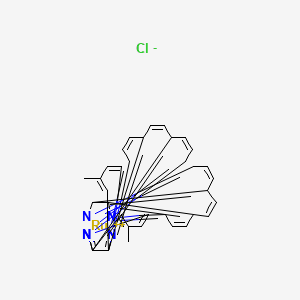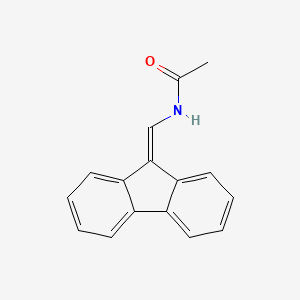
N-(1,10-Phenanthrolin-5-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,10-Phenanthrolin-5-yl)acrylamide is an organic compound belonging to the class of phenanthrolines. Phenanthrolines are aromatic polycyclic compounds containing the phenanthroline skeleton, which is a derivative of phenanthrene and consists of two pyridine rings non-linearly joined by a benzene ring . This compound is known for its metal-binding properties and is used in various scientific research applications.
Métodos De Preparación
The synthesis of N-(1,10-Phenanthrolin-5-yl)acrylamide typically involves the reaction of 1,10-phenanthroline-5-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-(1,10-Phenanthrolin-5-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the acrylamide group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.
Aplicaciones Científicas De Investigación
N-(1,10-Phenanthrolin-5-yl)acrylamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(1,10-Phenanthrolin-5-yl)acrylamide involves its ability to bind to metal ions through the phenanthroline moiety. This binding can lead to the formation of stable metal complexes, which can interact with biological molecules such as DNA and proteins. The compound can also induce oxidative stress in cells by generating reactive oxygen species in the presence of metal ions .
Comparación Con Compuestos Similares
N-(1,10-Phenanthrolin-5-yl)acrylamide can be compared with other similar compounds such as:
N-(1,10-Phenanthrolin-5-yl)iodoacetamide: This compound also binds to metal ions and is used to label thiols.
1,10-Phenanthrolin-5-amine: Used in the synthesis of various phenanthroline derivatives and has applications in organic light-emitting devices.
N-(1,10-Phenanthrolin-5-yl)acetamide: Another phenanthroline derivative with similar metal-binding properties.
This compound stands out due to its unique acrylamide group, which allows for additional chemical modifications and applications in polymer chemistry.
Propiedades
Número CAS |
321954-23-8 |
|---|---|
Fórmula molecular |
C15H11N3O |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
N-(1,10-phenanthrolin-5-yl)prop-2-enamide |
InChI |
InChI=1S/C15H11N3O/c1-2-13(19)18-12-9-10-5-3-7-16-14(10)15-11(12)6-4-8-17-15/h2-9H,1H2,(H,18,19) |
Clave InChI |
DEXIAIVWKNJLGP-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NC1=C2C=CC=NC2=C3C(=C1)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)
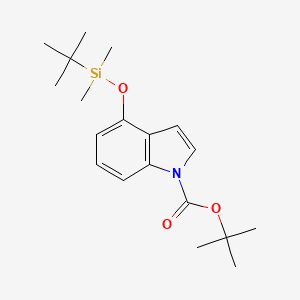

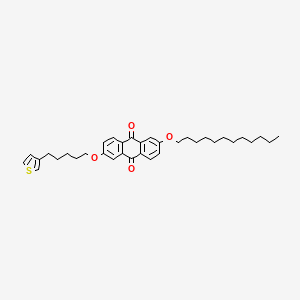
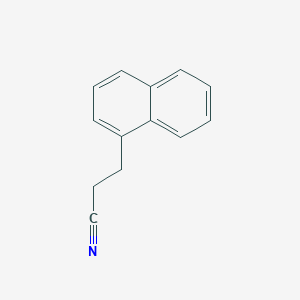
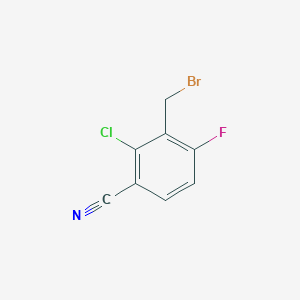
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)

